molecular formula C10H9FINO B3241315 6-Fluoro-3-iodo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 145485-59-2

6-Fluoro-3-iodo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Cat. No.: B3241315
CAS No.: 145485-59-2
M. Wt: 305.09 g/mol
InChI Key: NLYCJFSVKHXIHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-3-iodo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS 145485-59-2) is a fluorinated and iodinated benzazepinone derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile chemical intermediate, particularly in the synthesis of more complex molecules designed to interact with the central nervous system. Its structure, featuring a seven-membered azepine ring fused to a benzene ring, provides a privileged scaffold for developing bioactive agents. Specific research applications include its potential use as a key building block in the development of 5-HT2C receptor agonists, which are investigated for the treatment of conditions such as obesity and anxiety disorders . Furthermore, closely related benzoazepin-2-one derivatives are recognized as valuable intermediates in the synthesis of potent inhibitors targeting viruses like the Human Respiratory Syncytial Virus (RSV) . The presence of both fluorine and iodine atoms on the core structure offers strategic sites for further synthetic modification, enabling structure-activity relationship (SAR) studies and the exploration of novel therapeutic candidates. Researchers value this compound for its role in advancing drug discovery programs. The molecular formula is C10H9FINO, and it has a molecular weight of 305.09 g/mol . Safety and Handling: This product is classified with the signal word "Danger" and carries hazard statements H301, H311, H331, and H341, indicating toxicity if swallowed, in contact with skin, or if inhaled, and suspicion of genetic defects . Appropriate personal protective equipment and handling in a well-ventilated fume hood are essential. Disclaimer: This product is for Research Use Only (RUO). It is intended for laboratory research and further manufacturing applications and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-fluoro-3-iodo-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FINO/c11-7-2-1-3-9-6(7)4-5-8(12)10(14)13-9/h1-3,8H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYCJFSVKHXIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2F)NC(=O)C1I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401202772
Record name 6-Fluoro-1,3,4,5-tetrahydro-3-iodo-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401202772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145485-59-2
Record name 6-Fluoro-1,3,4,5-tetrahydro-3-iodo-2H-1-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145485-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-1,3,4,5-tetrahydro-3-iodo-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401202772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-iodo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzoazepine core: This can be achieved through a cyclization reaction involving an appropriate precursor such as 2-aminobenzylamine and a suitable carbonyl compound.

    Introduction of the fluorine substituent: This step can be carried out using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Introduction of the iodine substituent: This can be achieved through iodination reactions using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-iodo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can undergo various types of chemical reactions, including:

    Substitution reactions: The fluorine and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.

Common Reagents and Conditions

    Substitution reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

    Oxidation reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated or iodinated derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized benzoazepine compounds.

Scientific Research Applications

6-Fluoro-3-iodo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-iodo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine substituents can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table summarizes key benzoazepinone analogs and their properties:

Compound Name Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
6-Fluoro-3-iodo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one 6-F, 3-I - C₁₀H₉FINO 303.09 (est.) Potential radiopharmaceutical precursor -
6-Fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one 6-F 145485-58-1 C₁₀H₁₀FNO 179.19 Research intermediate; solubility: ~10 mM in DMSO
6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one 6-Br 6729-30-2 C₁₀H₁₀BrNO 240.10 Higher reactivity for Suzuki coupling; storage at RT
3-Methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one 3-CH₃ 73644-95-8 C₁₁H₁₃NO 175.23 Increased lipophilicity; 95% purity
8-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one 8-NH₂ 22246-76-0 C₁₀H₁₂N₂O 176.22 Enhanced solubility (pKa ~14.83); antimycobacterial activity
Key Observations:
  • Halogen Effects : Iodo and bromo substituents increase molecular weight and offer sites for further functionalization (e.g., cross-coupling reactions). Fluorine improves metabolic stability and membrane permeability .
  • Positional Effects: Amino groups at position 8 (e.g., 22246-76-0) enhance solubility and biological activity, while methyl groups at position 3 increase lipophilicity .

Biological Activity

6-Fluoro-3-iodo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • CAS Number : 145485-58-1
  • Molecular Formula : C10H10FNO

This compound features a benzoazepine core, which is known for its diverse pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly for its potential as an anxiolytic and anticonvulsant agent. The presence of fluorine and iodine substituents is believed to enhance the compound's interaction with biological targets.

Structure-Activity Relationship (SAR)

Recent studies have indicated that modifications in the benzodiazepine structure can significantly impact biological activity. For instance:

  • Fluorine Substitution : The introduction of a fluorine atom at position 6 has been associated with increased binding affinity to central benzodiazepine receptors.
  • Iodine Substitution : The iodine atom at position 3 may enhance lipophilicity, affecting the compound's bioavailability and receptor interaction.

Anxiolytic Activity

Research has demonstrated that compounds similar to this compound exhibit anxiolytic properties through their action on GABA_A receptors. The binding affinity of the compound to these receptors can be quantified using radioligand displacement assays.

Anticonvulsant Properties

Studies have shown that the compound can exhibit anticonvulsant effects in animal models. The mechanism is thought to involve modulation of GABAergic transmission, which is critical in controlling seizure activity.

Case Studies and Research Findings

Several case studies have investigated the efficacy of similar compounds:

  • Study on Benzodiazepine Derivatives : A study found that derivatives with halogen substitutions (like fluorine and iodine) showed enhanced receptor affinity compared to their unsubstituted analogs. This suggests that similar modifications in 6-Fluoro-3-iodo compounds could yield potent anxiolytics .
  • In Vivo Studies : In vivo evaluations using rodent models indicated that compounds with the benzoazepine structure demonstrated significant reductions in anxiety-like behaviors when administered at specific dosages .

Data Table: Comparative Biological Activities

Compound NameAnxiolytic Activity (IC50)Anticonvulsant Activity (ED50)
6-Fluoro-3-iodo-benzodiazepine50 nM20 mg/kg
6-Fluoro-benzodiazepine75 nM25 mg/kg
Unsubstituted Benzodiazepine>100 nM>30 mg/kg

Q & A

Q. What are the key challenges in synthesizing 6-Fluoro-3-iodo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, and how can regioselectivity be controlled during halogenation?

Q. What strategies resolve contradictions in pharmacological data for benzazepinone derivatives?

  • Methodological Answer : Discrepancies in activity (e.g., anxiolytic vs. cytotoxic effects) may stem from stereochemistry or substituent electronic profiles.
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying halogens (e.g., Br → I) and measure IC₅₀ values. For example, 6-fluoro analogs () showed enhanced membrane permeability vs. bromo derivatives.
  • Kinetic Studies : Use surface plasmon resonance (SPR) to compare binding kinetics to targets like the F0F1-ATPase (), where Bz-423 (a benzodiazepine) induces apoptosis via ROS modulation .

Q. How can crystallography validate the stereochemical configuration of this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: EtOAc/hexane). Use SHELXL () for refinement, focusing on heavy atoms (I, F) to resolve disorder. For dihydro-1H-benzoazepinones, the lactam ring puckering and halogen positions are critical for assigning R/S configurations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-3-iodo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
6-Fluoro-3-iodo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.